molecular formula C22H27N5O3 B2650605 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-82-3

3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2650605
CAS No.: 919030-82-3
M. Wt: 409.49
InChI Key: WOEZKKCXIFVUBH-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its unique imidazo[2,1-f]purine core. This compound has caught the attention of researchers due to its diverse range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the ethoxyethyl and phenylethyl groups. These steps often require the use of protecting groups, catalytic agents, and carefully controlled reaction conditions such as temperature and pressure.

Industrial Production Methods

Industrially, the production of 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would be scaled up from laboratory methods, involving batch or continuous flow synthesis. The process must ensure high purity and yield, often utilizing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Might involve reagents like potassium permanganate.

  • Reduction: : Can be reduced by agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitutions to alter functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, oxygen under elevated pressure.

  • Reduction: : Lithium aluminum hydride, hydrogen gas with catalysts (e.g., palladium).

  • Substitution: : Halogenation reagents for nucleophilic substitutions, or electrophiles like alkyl halides.

Major Products Formed

The major products will depend on the reaction type:

  • Oxidation: : Formation of hydroxyl groups or carboxyl groups.

  • Reduction: : Conversion to alcohols or amines.

  • Substitution: : New functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is widely studied for its potential in various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological molecules and potential as a molecular probe.

  • Medicine: : Examined for therapeutic potentials, possibly as an anti-cancer or antiviral agent.

  • Industry: : Utilized in material sciences for developing new polymers or advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's action mechanism varies with application:

  • In Medicine: : It may interact with enzymes or receptors, disrupting pathways crucial for disease progression.

  • In Biology: : Can bind to DNA or proteins, affecting their function or structure. Detailed mechanistic studies reveal that this compound could inhibit certain enzymes or modulate signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

While there are several compounds structurally similar to 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, its unique functional groups impart distinct properties.

Similar Compounds

  • 1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: : Lacks the ethoxyethyl group, altering its reactivity.

  • 3-(2-ethoxyethyl)-1,6,7-trimethylimidazo[2,1-f]purine: : Different substitution patterns, resulting in varied biological and chemical behavior.

Conclusion

This compound is a chemically intriguing and versatile compound with vast potential in multiple scientific domains. Its synthesis, reactions, and applications make it a subject of significant interest and continuous research.

There you have it! A thorough look at this fascinating compound. What's next on the science agenda?

Properties

IUPAC Name

2-(2-ethoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-6-30-13-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(2)15(3)27(18)21)16(4)17-10-8-7-9-11-17/h7-11,16H,6,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEZKKCXIFVUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C4=CC=CC=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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